molecular formula C14H19BrO3 B8580565 Methyl 4-(6-bromo-n-hexyloxy)benzoate

Methyl 4-(6-bromo-n-hexyloxy)benzoate

Cat. No. B8580565
M. Wt: 315.20 g/mol
InChI Key: YJMDVOPFMOIILJ-UHFFFAOYSA-N
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Patent
US06232290B1

Procedure details

A solution of 4-hydroxybenzoic acid methyl ester (100 g) and 1,6-dibromohexane (481 g) in N,N-dimethylformamide (500 ml) was treated with potassium carbonate (109 g) then heated at 60° C. for 2 hours. After cooling, the mixture was diluted with ethyl acetate (3 L) and washed with water (7×1 L). The organic layer was dried over magnesium sulfate, filtered, and evaporated to give a crude oil. Hexane (˜100 ml) was added and the resulting precipitate removed by filtration and discarded and the filtrate loaded onto a silica gel column (2 kg). Elution with hexane, followed by 9:1 hexane-ethyl acetate and 8:1 hexane-ethyl acetate afforded methyl 4-(6-bromo-n-hexyloxy)benzoate (186 g) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
481 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br.C(=O)([O-])[O-].[K+].[K+].CCCCCC>CN(C)C=O.C(OCC)(=O)C>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:11])=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
481 g
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
109 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water (7×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
the resulting precipitate removed by filtration
WASH
Type
WASH
Details
Elution with hexane

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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